molecular formula C17H21N3O2 B2354782 N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)pivalamide CAS No. 2034584-72-8

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)pivalamide

Cat. No.: B2354782
CAS No.: 2034584-72-8
M. Wt: 299.374
InChI Key: XHHXPOCMMBTGTR-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy . Azilsartan is applied for hypertension medication , and opicapone was approved as adjunctive therapy of Parkinson disease .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .

Scientific Research Applications

Medicinal Chemistry Applications

Oxadiazole derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, compounds with oxadiazole rings have been designed and synthesized for their anticancer activities against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. These compounds exhibited moderate to excellent anticancer activity, surpassing even some reference drugs in efficacy (Ravinaik et al., 2021). Similarly, derivatives incorporating oxadiazole and pyrazole moieties have shown promising insecticidal activities against certain pests, indicating potential applications in agricultural chemistry (Qi et al., 2014).

Material Science Applications

In the realm of material science, polyimides containing oxadiazole and other heterocyclic moieties have been synthesized, showing high thermal stability, solubility in various solvents, and promising mechanical properties. These materials could be potentially applied in high-performance polymers for various industrial applications (Mansoori & Ghanbari, 2015).

Potential Therapeutic Applications

The therapeutic applications of compounds related to N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)pivalamide could extend to treating diseases where modulation of biological pathways is beneficial. For example, compounds with similar structures have been evaluated for their ability to inhibit the formation of advanced glycation end products, which are implicated in various diseases, including diabetes and Alzheimer's disease (Okuda et al., 2011).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicine, materials science, and more .

Properties

IUPAC Name

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)16(21)18-13-7-5-4-6-12(13)10-14-19-15(20-22-14)11-8-9-11/h4-7,11H,8-10H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHXPOCMMBTGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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